molecular formula C8H16O2S2 B1670606 Dihydrolipoic acid CAS No. 462-20-4

Dihydrolipoic acid

Cat. No. B1670606
CAS RN: 462-20-4
M. Wt: 208.3 g/mol
InChI Key: IZFHEQBZOYJLPK-UHFFFAOYSA-N
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Description

Dihydrolipoic acid is an organic compound that is the reduced form of lipoic acid . This carboxylic acid features a pair of thiol groups, making it a dithiol . It is optically active, but only the R-enantiomer is biochemically significant .


Synthesis Analysis

The synthesis of Dihydrolipoic acid involves a process for the preparation of R- and S-lipoic acid and R- and S-dihydrolipoic acid . This process includes the reaction of sodium sulfide and sulfur in methanol . The process also serves for the production of pharmaceuticals .


Molecular Structure Analysis

Dihydrolipoic acid is a carboxylic acid that features a pair of thiol groups . It is optically active, but only the R-enantiomer is biochemically significant .


Chemical Reactions Analysis

Dihydrolipoic acid and lipoic acid are naturally occurring substances which have particular importance in cell metabolism . As a coenzyme, e.g. of pyruvate dehydrogenase, R-lipoic acid plays a central role in energy production . Dihydrolipoic acid and lipoic acid in combination can scavenge a diversity of reactive oxygen species, hydroxyl radicals, and hypochlorous acid .


Physical And Chemical Properties Analysis

Dihydrolipoic acid is an organic compound that is the reduced form of lipoic acid . This carboxylic acid features a pair of thiol groups, and therefore is a dithiol .

Scientific Research Applications

  • Cardiovascular Health and Atherosclerosis : DHLA has shown potential in protecting endothelial cells and attenuating oxidative stress reactions, which can be beneficial in healing atherosclerosis (Yun, 2010).

  • Antioxidant Activity : Research indicates that DHLA is an excellent scavenger of very reactive radicals due to its hydrogen transfer mechanism, playing a significant role in free radical scavenging activity (Castañeda-Arriaga & Álvarez-Idaboy, 2014).

  • Potential in Treating Chronic Diseases : Studies emphasize the potential therapeutic use of DHLA in treating various chronic diseases, including Alzheimer's disease, obesity, nonalcoholic fatty liver disease, cardiovascular disease, and some types of cancer (Gomes & Negrato, 2014).

  • Cardiovascular Disturbances and Ethanol Intoxication : DHLA has been studied for its role in attenuating cardiovascular disturbances induced by ethanol and disulfiram administration in rats, suggesting potential benefits in cardiac disturbance conditions (Bilska-Wilkosz et al., 2019).

  • Sensing Applications in Living Cells : DHLA-capped fluorescent gold nanoclusters have been developed for sensing applications in living cells, demonstrating the versatility of DHLA in biochemical sensing technologies (Shang et al., 2012).

  • Chemical Repair of Protein Damage : DHLA has shown efficacy in repairing radical-damaged leucine residues in proteins, indicating its potential in biochemical repair processes (Castañeda-Arriaga, Mora-Diez, & Álvarez-Idaboy, 2015).

  • Safety in Pregnancy : A study assessing the safety of alpha-lipoic acid (the oxidized form of DHLA) in pregnant women found no adverse effects, indicating its potential safe use during pregnancy (Parente et al., 2017).

  • Toxicity Reduction in Heavy Metal Exposure : DHLA has been found effective in reducing metal-induced toxicity in cells, suggesting its role in detoxifying cellular environments (Hossain et al., 2021).

Future Directions

Alpha-lipoic acid has pleiotropic effects in different pathways related with several diseases, its use as a potential therapeutic agent is very promising . The medicinal importance of ALA, especially its biologically active form (R-ALA), has attracted considerable attention from synthetic chemists in industrial and academic fields .

properties

IUPAC Name

6,8-bis(sulfanyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFHEQBZOYJLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861946
Record name 6,8-Dihydrothioctic acid
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Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrolipoate
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Product Name

Dihydrolipoic acid

CAS RN

462-20-4
Record name Dihydrolipoic acid
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Record name Dihydrolipoic acid
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Record name 6,8-Dihydrothioctic acid
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Record name 6,8-disulfanyloctanoic acid
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Record name DIHYDROTHIOCTIC ACID
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Record name Dihydrolipoate
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URL http://www.hmdb.ca/metabolites/HMDB0012210
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

6,8-Bismercaptooctancoic acid: α-Lipoic acid (5.15 g, 25.0 mmol) was suspended in 125 mL of water and sodium bicarbonate (2.10 g, 25.0 mmol) added. The mixture was sonicated to generate the sodium salt. The resulting pale yellow solution was cooled in an ice bath and solid sodium borohydride (1.90 g, 50.0 mmol) added with stirring in small portions over 20 min. The solution was stirred at ice bath temperature another 30 min, and then at room temperature for 30 min. The cloudy solution was cooled in an ice bath, and the pH brought to about 1 by the slow addition of 2M hydrochloric acid. A vigorous evolution of hydrogen occurred as the excess sodium borohydride decomposed and an oily liquid separated. As much as possible the following operations were performed under nitrogen. The mixture was extracted with 3×50 mL of chloroform. The combined chloroform extracts were dried over magnesium sulfate, filtered and the solvent evaporated under reduced pressure at room temperature. The oil remaining was further dried under vacuum to remove the last traces of solvent. The 6,8-bismercaptooctanoic acid was isolated as a colorless oil weighing 5.2 g (100% yield). The product was stored at −20° under nitrogen.
Quantity
5.15 g
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reactant
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2.1 g
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1.9 g
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125 mL
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Synthesis routes and methods II

Procedure details

To chemically reduce the disulfide bond of LA-IO to dithiol groups, 0.2 g of solid black lipoic acid was coated iron oxide nanoparticles in 50 mL of water/ethanol mixture (1:1), then the dispersion was ultra-sonicated for 10 min, followed by vigorous stirring for another 20 min in ice bath. 0.2 g of ice cold solution of freshly prepared sodium borohydride was slowly added to it under vigorous stirring conditions. After complete addition of the solution, the stirring was continued for another 2 h. The black materials were then separated by sedimentation using a strong neodymium magnet and washed with DI water to neutrality. The material was then taken in choloroform and dried under vacuum to get the solid black dihydrolipoic acid coated iron oxide nanoparticles (DHLA-IO). They were used for the next step of reaction as synthesized.
[Compound]
Name
solid
Quantity
0.2 g
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reactant
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Name
ice
Quantity
0.2 g
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water ethanol
Quantity
50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,100
Citations
H Moini, L Packer, NEL Saris - Toxicology and applied pharmacology, 2002 - Elsevier
… dihydrolipoic acid were shown to promote the mitochondrial permeability transition in permeabilized hepatocytes and isolated rat liver mitochondria. Dihydrolipoic acid … dihydrolipoic …
Number of citations: 711 www.sciencedirect.com
YJ Suzuki, M Tsuchiya, L Packer - Free radical research …, 1991 - Taylor & Francis
Thioctic acid (TA) and its reduced form dihydrolipoic acid (DHLA) have recently gained somc recognition as useful biological antioxidants. In particular, the ability of DHLA to inhibit lipid …
Number of citations: 336 www.tandfonline.com
U Çakatay - Medical hypotheses, 2006 - Elsevier
… LA is readily absorbed from the diet, transported to cells and reduced to dihydrolipoic acid (DHLA). Of the two compounds, DHLA evidently has greater antioxidant activity. Much …
Number of citations: 141 www.sciencedirect.com
YJ Suzuki, M Tsuchiya, L Packer - Free radical research …, 1993 - Taylor & Francis
The relationships between structure and antioxidant activity of dihydrolipoic acid (DHLA) were studied using homologues of DHLA: bisonor-DHLA (a derivative which lacks two carbons …
Number of citations: 108 www.tandfonline.com
VE Kagan, A Shvedova, E Serbinova, S Khan… - Biochemical …, 1992 - Elsevier
… ; and (3) dihydrolipoic acid (but not thioctic acid… dihydrolipoic acid-dependent reduction of the vitamin E chromanoxyl radicals, ie vitamin E recycling. We conclude that dihydrolipoic acid …
Number of citations: 536 www.sciencedirect.com
BC Scott, OI Aruoma, PJ Evans, C O'neill… - Free radical …, 1994 - Taylor & Francis
… Dihydrolipoic acid has been claimed to have substantial antioxidant properties in vitro'-16 and these may be relevant to its effects in viva.'-' However, caution has previously been …
Number of citations: 432 www.tandfonline.com
AI Haj-Yehia, P Assaf, T Nassar… - Journal of Chromatography …, 2000 - Elsevier
A highly sensitive method for the determination of α-lipoic acid (LA) and dihydrolipoic acid (DHLA) in human plasma and urine has been developed. Samples were acidified and …
Number of citations: 72 www.sciencedirect.com
S Roux, B Garcia, JL Bridot, M Salomé, C Marquette… - Langmuir, 2005 - ACS Publications
The use of gold nanoparticles as biological probes requires the improvement of colloidal stability. Dihydrolipoic acid (DHLA), a dithiol obtained by the reduction of thioctic acid, appears …
Number of citations: 198 pubs.acs.org
K Schönheit, L Gille, H Nohl - … et Biophysica Acta (BBA)-Molecular Basis of …, 1995 - Elsevier
… Its reduced form, the dithiol dihydrolipoic acid (DHLA), which is in equilibrium with tissue LA … Is the a-lipoic acid/dihydrolipoic acid couple able to prevent hazardous reperfusion-induced …
Number of citations: 83 www.sciencedirect.com
JT Greenamyre, M Garcia-Osuna, JG Greene - Neuroscience letters, 1994 - Elsevier
… injections of vehicle, thioctic acid or dihydrolipoic acid, and on day 7 of treatment animals … with thioctic acid or dihydrolipoic acid. We conclude that thioctic acid and dihydrolipoic acid are …
Number of citations: 72 www.sciencedirect.com

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